11,17-Dihydroxypregn-4-ene-3,20-dione
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Overview
Description
Preparation Methods
The synthesis of 11,17-Dihydroxypregn-4-ene-3,20-dione involves the hydroxylation of progesterone. One method includes the use of three species of the genus Humicola to produce the dihydroxyl product . Industrial production methods often involve the use of specific enzymes or chemical reagents to achieve the desired hydroxylation at the 11 and 17 positions of the pregn-4-ene-3,20-dione structure .
Chemical Reactions Analysis
11,17-Dihydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, often using reagents like bromine or chlorine.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
11,17-Dihydroxypregn-4-ene-3,20-dione has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical development, method validation, and stability testing.
Biology: The compound is studied for its role in various biological processes, including hormone regulation and metabolic pathways.
Industry: The compound is utilized in the production of pharmaceuticals and as an impurity reference material.
Mechanism of Action
The mechanism of action of 11,17-Dihydroxypregn-4-ene-3,20-dione involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of specific genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .
Comparison with Similar Compounds
11,17-Dihydroxypregn-4-ene-3,20-dione can be compared with other similar compounds such as:
11,17,21-Trihydroxypregn-4-ene-3,20-dione: This compound has an additional hydroxyl group at the 21 position, which may alter its biological activity and pharmacokinetics.
11,17,19,21-Tetrahydroxypregn-4-ene-3,20-dione: The presence of multiple hydroxyl groups can significantly impact the compound’s solubility and reactivity.
Hydrocortisone: A well-known glucocorticoid with similar anti-inflammatory properties but different pharmacological profiles.
These comparisons highlight the uniqueness of this compound in terms of its specific hydroxylation pattern and its resulting biological effects.
Properties
IUPAC Name |
17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-18,24-25H,4-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZBQMKVFQNSJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862346 |
Source
|
Record name | 11,17-Dihydroxypregn-4-ene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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